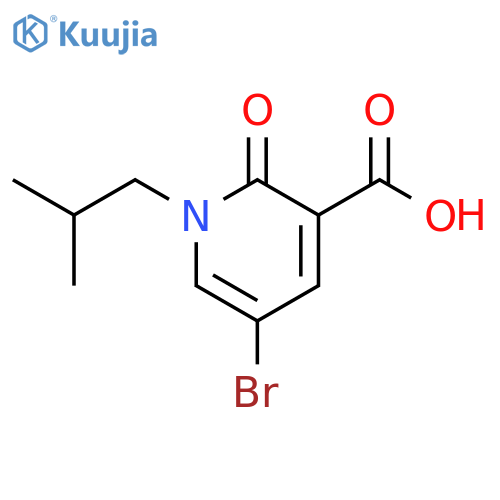Cas no 1780890-84-7 (5-Bromo-1-(2-methylpropyl)-2-oxopyridine-3-carboxylic acid)

1780890-84-7 structure
商品名:5-Bromo-1-(2-methylpropyl)-2-oxopyridine-3-carboxylic acid
CAS番号:1780890-84-7
MF:C10H12BrNO3
メガワット:274.11118221283
CID:5252722
5-Bromo-1-(2-methylpropyl)-2-oxopyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-1-(2-methylpropyl)-2-oxopyridine-3-carboxylic acid
-
- インチ: 1S/C10H12BrNO3/c1-6(2)4-12-5-7(11)3-8(9(12)13)10(14)15/h3,5-6H,4H2,1-2H3,(H,14,15)
- InChIKey: WGZNJSHBCDZJTG-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(CC(C)C)C=C(Br)C=C1C(O)=O
5-Bromo-1-(2-methylpropyl)-2-oxopyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-369283-2.5g |
5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1780890-84-7 | 95.0% | 2.5g |
$2828.0 | 2025-03-18 | |
| Enamine | EN300-369283-0.05g |
5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1780890-84-7 | 95.0% | 0.05g |
$1212.0 | 2025-03-18 | |
| Enamine | EN300-369283-1.0g |
5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1780890-84-7 | 95.0% | 1.0g |
$1442.0 | 2025-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01064619-1g |
5-Bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1780890-84-7 | 95% | 1g |
¥7147.0 | 2023-04-10 | |
| Enamine | EN300-369283-0.5g |
5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1780890-84-7 | 95.0% | 0.5g |
$1385.0 | 2025-03-18 | |
| Enamine | EN300-369283-0.1g |
5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1780890-84-7 | 95.0% | 0.1g |
$1269.0 | 2025-03-18 | |
| Enamine | EN300-369283-10.0g |
5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1780890-84-7 | 95.0% | 10.0g |
$6205.0 | 2025-03-18 | |
| Enamine | EN300-369283-5.0g |
5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1780890-84-7 | 95.0% | 5.0g |
$4184.0 | 2025-03-18 | |
| Enamine | EN300-369283-0.25g |
5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1780890-84-7 | 95.0% | 0.25g |
$1328.0 | 2025-03-18 |
5-Bromo-1-(2-methylpropyl)-2-oxopyridine-3-carboxylic acid 関連文献
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
1780890-84-7 (5-Bromo-1-(2-methylpropyl)-2-oxopyridine-3-carboxylic acid) 関連製品
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量